molecular formula C18H18N2O3 B3899019 2-amino-5-oxo-4-(pentan-3-yl)-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile

2-amino-5-oxo-4-(pentan-3-yl)-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile

Cat. No.: B3899019
M. Wt: 310.3 g/mol
InChI Key: VJQJDUZQRWXLEL-UHFFFAOYSA-N
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Description

2-amino-5-oxo-4-(pentan-3-yl)-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile is a heterocyclic compound that belongs to the class of pyranochromenes. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound includes a pyrano[3,2-c]chromene core with an amino group, a carbonitrile group, and a pentan-3-yl substituent.

Properties

IUPAC Name

2-amino-5-oxo-4-pentan-3-yl-4H-pyrano[3,2-c]chromene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-3-10(4-2)14-12(9-19)17(20)23-16-11-7-5-6-8-13(11)22-18(21)15(14)16/h5-8,10,14H,3-4,20H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJQJDUZQRWXLEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C1C(=C(OC2=C1C(=O)OC3=CC=CC=C32)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-oxo-4-(pentan-3-yl)-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile can be achieved through a one-pot multicomponent reaction. This involves the reaction of an aldehyde, malononitrile, and 4-hydroxycoumarin in the presence of a catalyst. For example, using sodium fluoride (NaF) as a catalyst under microwave irradiation conditions can yield the desired product efficiently . The reaction typically proceeds in an aqueous medium, making it environmentally friendly.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up using similar reaction conditions. The use of microwave irradiation and eco-friendly solvents like water can be advantageous for large-scale production. The reaction mixture is usually purified by washing with water and recrystallization from methanol .

Chemical Reactions Analysis

Types of Reactions

2-amino-5-oxo-4-(pentan-3-yl)-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the amino group under basic conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amino derivatives.

Scientific Research Applications

2-amino-5-oxo-4-(pentan-3-yl)-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-5-oxo-4-(pentan-3-yl)-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. For instance, its anticancer activity is attributed to the inhibition of topoisomerase II, leading to DNA damage and apoptosis in cancer cells . The compound may also interact with bacterial enzymes, disrupting their function and leading to antibacterial effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the pentan-3-yl group in 2-amino-5-oxo-4-(pentan-3-yl)-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile may contribute to its unique biological activities and pharmacokinetic properties. This structural variation can influence its interaction with molecular targets and its overall efficacy in biological systems.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-amino-5-oxo-4-(pentan-3-yl)-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile
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2-amino-5-oxo-4-(pentan-3-yl)-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile

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